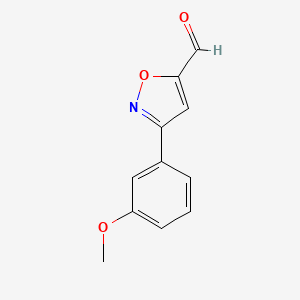

3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde

説明

3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

Protecting Groups in Synthesis : Riess et al. (1998) explored the regioselectivity of 3-hydroxyisoxazole-5-ester in O- versus N-alkylation, leading to 3-O-alkyl products. This research contributes to the understanding of protecting groups in the synthesis of complex organic compounds, specifically 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes (Riess, Schön, Laschat, & Jäger, 1998).

Crystal Structure and Biological Study : Wazalwar et al. (2017) reported on the aqueous phase synthesis of novel isoxazole derivatives. This includes the study of their crystal structure and biological activity, indicating the compound's potential in various applications (Wazalwar, Banpurkar, & Perdih, 2017).

Synthesis of Novel Derivatives : Mirzaei, Tabrizi, and Edjlali (2008) synthesized alkyl(isoxazolylmethoxyphenyl)tetrazoles, indicating the versatility of such compounds in chemical synthesis and their potential applications in various fields (Mirzaei, Tabrizi, & Edjlali, 2008).

Biomedical Research

Antimicrobial and Antioxidant Properties : Gurunanjappa, Kameshwar, and Kariyappa (2017) synthesized new derivatives and evaluated them for antimicrobial and antioxidant activities. Compounds with certain substitutions showed promising results, indicating potential biomedical applications (Gurunanjappa, Kameshwar, & Kariyappa, 2017).

Antitubercular Activity : Carrasco et al. (2021) synthesized and characterized phenylisoxazole isoniazid derivatives, demonstrating moderate bioactivity against Mycobacterium tuberculosis. This highlights its potential use in treating tuberculosis (Carrasco et al., 2021).

Pharmaceutical Development

- Isoxazole-Based Libraries as Antithrombotic Agents : Batra et al. (2002) identified 3-substituted phenyl-5-isoxazolecarboxaldehydes as activated aldehydes for the generation of isoxazole-based combinatorial libraries. These were evaluated for antithrombin activity, indicating their potential as antithrombotic agents (Batra, Srinivasan, Rastogi, Kundu, Patra, Bhaduri, & Dixit, 2002).

作用機序

Target of Action

Compounds with similar structures, such as 3-methoxy-phencyclidine , have been found to interact with glutamate N-methyl-D-aspartate (NMDA) receptors . Additionally, they may have minor effects on the serotonin transporter and sigma-1 receptors, along with a functional interaction with the dopamine transporter .

Mode of Action

Based on the structural similarity to 3-methoxy-phencyclidine, it can be inferred that it might act as a non-competitive antagonist of nmda receptors . This means it could prevent the normal operation of these receptors, thereby altering the transmission of signals in the nervous system.

Biochemical Pathways

Compounds with similar structures have been found to modulate cyclic nucleotide monophosphates (cnmp) pathways . These pathways regulate the transcription of genes involved in neurotransmitters and neurological functions .

Pharmacokinetics

Similar compounds like curcumin, which also contains methoxyphenyl groups, have been found to have low systemic bioavailability following oral dosing .

Result of Action

Similar compounds have been reported to induce euphoria, increased empathy, dissociation, and hallucinations as the immediate, desired effects . They can also cause behavioral alterations with psychomotor agitation, confusion, cognitive impairment, and severe psychotic symptoms .

特性

IUPAC Name |

3-(3-methoxyphenyl)-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-9-4-2-3-8(5-9)11-6-10(7-13)15-12-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQESCRHKDYWZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680043 | |

| Record name | 3-(3-Methoxyphenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251912-68-2 | |

| Record name | 3-(3-Methoxyphenyl)-5-isoxazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251912-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxyphenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide](/img/structure/B1424867.png)

methyl]hydrazinecarbothioamide](/img/structure/B1424868.png)

![2-chloro-1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B1424874.png)

![2-chloro-N-[(3-propoxyphenyl)methyl]acetamide](/img/structure/B1424879.png)